molecular formula C17H16N4O6S3 B2529609 2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 712284-11-2

2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2529609
CAS No.: 712284-11-2
M. Wt: 468.52
InChI Key: MVGSUKYABXVAKR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused with a thiazole ring. Key functional groups include:

  • Thieno[2,3-d]pyrimidine: A bicyclic system known for its pharmacological relevance, particularly in anticancer and antimicrobial applications.
  • Ethoxy-2-oxoethyl side chain: Enhances lipophilicity and may influence pharmacokinetic properties.
  • Carboxylic acid group: Improves water solubility and enables salt formation for enhanced bioavailability.

Properties

IUPAC Name

2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S3/c1-3-27-10(23)4-8-5-28-16(18-8)19-9(22)6-29-17-20-13(24)11-7(2)12(15(25)26)30-14(11)21-17/h5H,3-4,6H2,1-2H3,(H,25,26)(H,18,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSUKYABXVAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid represents a complex structure with potential biological significance. Its intricate molecular configuration suggests various biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O6S2C_{17}H_{20}N_{4}O_{6}S^{2}, with a molecular weight of approximately 440.49 g/mol. The compound features a thiazole ring, a thieno-pyrimidine structure, and an ethoxy group, which may contribute to its biological interactions.

Antioxidant Activity

Antioxidant activity is crucial in evaluating the therapeutic potential of compounds. The DPPH radical scavenging method has been employed to assess the antioxidant properties of similar thiazole derivatives. These compounds often exhibit significant radical scavenging abilities, indicating their potential in mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes. For instance, thiazole derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition could be beneficial in managing diabetes by delaying glucose absorption .

Compound Target Enzyme IC50 Value
Thiazole Derivative Aα-glucosidase1.7 µM
Thiazole Derivative Bα-glucosidase10 µM

The proposed mechanism involves the binding of the compound to specific active sites on target enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of the thiazole ring is particularly noted for its ability to interact with biological targets, which may lead to various pharmacological effects.

Case Studies and Research Findings

  • Inhibition Studies : A recent study demonstrated that thiazole derivatives exhibited significant inhibition against α-glucosidase with IC50 values indicating strong efficacy compared to established inhibitors like acarbose .
  • Antioxidant Screening : Several compounds related to this structure were screened using the DPPH method, showing varying degrees of antioxidant activity. The best-performing compounds achieved scavenging rates comparable to well-known antioxidants such as ascorbic acid .
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that certain derivatives did not exhibit toxicity towards normal cell lines while maintaining their inhibitory activity against targeted enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocycles, focusing on synthesis, bioactivity, and physicochemical properties.

Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield/Time
Target Compound Thieno[2,3-d]pyrimidine Thiazole-linked ethoxy-oxoethyl chain, carboxylic acid Not reported (inferred antimicrobial/antioxidant) Not specified
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxycarbonyl Antimicrobial Conventional heating (4–6 h, 70–85% yield)
Ethyl 8-methyl-10-(4-methoxyphenyl)-3-substituted-5-thioxo-10H-thiazolo[3'',2'':1',2']pyrimido[4',5':4,5]thiazolo[3,2-a]pyrimidine-9-carboxylate Thiazolo[3,2-a]pyrimidine Methoxyphenyl, thioxo group Antioxidant, antimicrobial Microwave-assisted (1–2 h, 88–93% yield)
Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine Methyl, ethylamino-oxoethyl chain Not reported Not specified

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (target compound) are more water-soluble than ester analogues (e.g., ’s methyl/ethyl esters), aiding oral bioavailability .

Therapeutic Potential

While direct bioactivity data for the target compound is unavailable, structurally related thieno-pyrimidines () and thiazolo-pyrimidines () show promise in antimicrobial and anticancer contexts. The combination of thieno[2,3-d]pyrimidine and thiazole moieties in the target compound may synergize these effects, warranting further in vitro testing .

Q & A

Basic Research Questions

Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?

  • Answer: The compound features a thieno[2,3-d]pyrimidine core with a thioether linkage, ethoxycarbonyl groups, and a carboxylic acid moiety. The thiazole ring and electron-withdrawing groups (e.g., oxo, carboxylate) enhance electrophilic reactivity, making it prone to nucleophilic substitution or hydrolysis under specific conditions. For structural elucidation, use Nuclear Magnetic Resonance (NMR) to confirm aromatic proton environments and Mass Spectrometry (MS) to validate molecular weight .

Q. What synthetic routes are typically employed for this compound?

  • Answer: Multi-step synthesis involves:

Core formation: Cyclization of thiophene and pyrimidine precursors under reflux with acetic acid (e.g., Scheme 2 in ).

Functionalization: Thiol-alkylation or amidation reactions (e.g., coupling with thioacetamides or aryl amines) using catalysts like triethylamine in dimethylformamide (DMF) .

Purification: Recrystallization from DMF/acetic acid mixtures and validation via High-Performance Liquid Chromatography (HPLC) .

Q. How is the compound characterized for purity and structural integrity?

  • Answer:

  • NMR Spectroscopy: Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C NMR) .
  • HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis: Confirm C, H, N, S ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates and reduce side reactions .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
  • Temperature Control: Maintain reflux temperatures (80–120°C) for cyclization steps, monitored via thin-layer chromatography (TLC) .
  • Computational Modeling: Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize pathways, as per ICReDD methodologies .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Answer:

  • Dose-Response Studies: Perform in vitro assays (e.g., IC₅₀ determinations) across multiple cell lines to account for variability .
  • Target Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities for suspected targets (e.g., kinases) .
  • Metabolic Stability Tests: Assess hepatic microsomal stability to identify pharmacokinetic discrepancies .

Q. What computational strategies are effective for modeling its interactions with biological targets?

  • Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., COX-2, EGFR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate conformational stability of ligand-receptor complexes .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Answer:

  • Core Modifications: Replace the thiazole ring with oxadiazole (e.g., ) to assess impact on antimicrobial activity.
  • Substituent Effects: Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance solubility and bioavailability .
  • Bioisosteric Replacement: Substitute the carboxylic acid with a tetrazole moiety to improve metabolic stability .

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